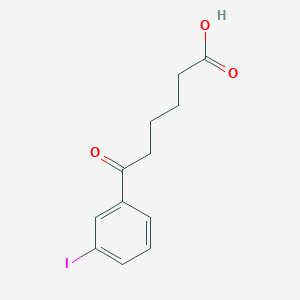

6-(3-Iodophenyl)-6-oxohexanoic acid

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

属性

IUPAC Name |

6-(3-iodophenyl)-6-oxohexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13IO3/c13-10-5-3-4-9(8-10)11(14)6-1-2-7-12(15)16/h3-5,8H,1-2,6-7H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYUJKKRJIGVNEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)I)C(=O)CCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13IO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40645398 | |

| Record name | 6-(3-Iodophenyl)-6-oxohexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40645398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898790-86-8 | |

| Record name | 3-Iodo-ε-oxobenzenehexanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898790-86-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(3-Iodophenyl)-6-oxohexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40645398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Positioning Within the Landscape of Functional Organic Molecules

The utility of 6-(3-iodophenyl)-6-oxohexanoic acid in chemical research is best understood by recognizing it as a functional organic molecule, a class of compounds that serve as fundamental building blocks for larger, more complex structures. Its architecture is distinguished by the presence of three distinct functional groups: an aryl iodide, a ketone, and a carboxylic acid.

This trifecta of reactive sites allows for a high degree of modularity in synthesis. Each functional group can be addressed with a high level of specificity, a concept known as chemoselectivity, enabling chemists to perform sequential reactions at different parts of the molecule. The presence of multiple reactive centers means that careful planning, often involving the use of protecting groups, is necessary to shield one group while another is being modified. catalysis.blogwisdomlib.orgreddit.com This strategic approach is fundamental to modern organic synthesis, allowing for the efficient construction of intricate molecular frameworks from relatively simple, well-defined starting materials like this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₂H₁₃IO₃ |

| Molecular Weight | 332.14 g/mol |

| IUPAC Name | This compound |

| InChI Key | WYUJKKRJIGVNEB-UHFFFAOYSA-N |

| Purity | ≥97.0% cymitquimica.com |

This table is interactive. You can sort and filter the data.

Historical Context of Iodinated Aromatic Ketoacids in Synthetic Chemistry

Iodinated aromatic compounds, or iodoarenes, have long been prized as versatile intermediates in organic synthesis. nih.gov Their value stems largely from the unique reactivity of the carbon-iodine bond. The iodine atom is an excellent leaving group, making iodoarenes key substrates in a multitude of transition metal-catalyzed cross-coupling reactions. nih.govfiveable.me

The synthesis of these crucial intermediates has been a subject of extensive research for decades. Methodologies for the iodination of aromatic compounds range from direct electrophilic substitution using molecular iodine (I₂) activated by an oxidizing agent, to reactions with more potent iodinating reagents like N-iodosuccinimide. nih.govlibretexts.orgorganic-chemistry.org Specifically, the iodination of aromatic ketones to produce iodinated aromatic ketoacids has been explored using various reagent systems, including combinations of iodine and iodic acid, to create valuable building blocks for further synthetic transformations. acs.org The development of these methods has been crucial for providing chemists with reliable access to compounds like 6-(3-iodophenyl)-6-oxohexanoic acid, which serve as pivotal nodes in the assembly of more elaborate molecules. nih.gov

Strategic Importance of the 3 Iodophenyl and 6 Oxohexanoic Acid Moieties for Chemical Innovation

Retrosynthetic Disconnections and Precursor Identification from Halogenated Aromatics and Keto Acid Derivatives

A retrosynthetic analysis of this compound reveals several logical disconnections to identify readily available starting materials. The most prominent disconnection is at the bond between the aromatic ring and the carbonyl group, which points to a Friedel-Crafts acylation reaction. This approach identifies iodobenzene (B50100) as the aromatic precursor and a six-carbon dicarboxylic acid derivative as the acylating agent.

Another key disconnection can be made at the C4-C5 bond of the hexanoic acid chain, suggesting a pathway involving the condensation of a suitable aromatic aldehyde with a keto-acid derivative like levulinic acid. nih.govresearchgate.net This alternative route provides a different set of precursors and a different strategic approach to the target molecule.

The primary precursors identified through these retrosynthetic strategies are summarized in the table below.

| Retrosynthetic Approach | Precursor 1 | Precursor 2 |

| Friedel-Crafts Acylation | Iodobenzene | Adipic acid or its derivatives (e.g., adipic anhydride (B1165640), adipoyl chloride) |

| Condensation Reaction | 3-Iodobenzaldehyde (B1295965) | Levulinic acid |

These precursors are generally commercially available, making these synthetic routes viable for laboratory-scale and potential industrial-scale production.

Targeted Synthesis via Aromatic Acylation Reactions (e.g., Friedel-Crafts) and Chain Elongation Protocols

The Friedel-Crafts acylation stands out as a primary and efficient method for the synthesis of this compound. stanford.eduscience-revision.co.uk This reaction involves the electrophilic substitution of an acyl group onto the aromatic ring of iodobenzene. The acylating agent can be adipic anhydride or adipoyl chloride, typically in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction is generally carried out in an inert solvent like dichloromethane (B109758) or nitrobenzene (B124822). rsc.org

The reaction proceeds through the formation of an acylium ion intermediate, which then attacks the electron-rich iodobenzene ring. khanacademy.orgyoutube.com Due to the directing effects of the iodine atom (ortho- and para-directing), a mixture of isomers is possible, though the meta-substituted product is often obtainable. The reaction of iodobenzene with aluminum chloride can also lead to side reactions, including the formation of di-iodobenzenes and chloroiodobenzenes. rsc.org

An alternative to the direct Friedel-Crafts acylation is a two-step approach involving a condensation reaction followed by reduction. This method has been described for the synthesis of similar 6-aryl-4-oxohexanoic acids. nih.govresearchgate.net In this pathway, 3-iodobenzaldehyde would be condensed with levulinic acid in the presence of a base catalyst to yield an unsaturated intermediate, 6-(3-iodophenyl)-4-oxohex-5-enoic acid. Subsequent catalytic hydrogenation of the carbon-carbon double bond would then afford the target compound, this compound.

A comparison of typical reaction conditions for these two primary synthetic routes is presented in the following table.

| Parameter | Friedel-Crafts Acylation | Condensation-Reduction Pathway |

| Aromatic Precursor | Iodobenzene | 3-Iodobenzaldehyde |

| Acyl/Chain Precursor | Adipic anhydride or adipoyl chloride | Levulinic acid |

| Catalyst/Reagents | Lewis Acid (e.g., AlCl₃) | Base (e.g., piperidine), then H₂/Pd-C |

| Solvent | Dichloromethane, Nitrobenzene | Toluene, then an alcohol or ethyl acetate |

| Temperature | 0°C to room temperature | Reflux, then room temperature |

| Key Intermediate | Acylium ion | 6-(3-iodophenyl)-4-oxohex-5-enoic acid |

Enantioselective and Diastereoselective Synthesis Approaches for Chiral Analogs

While the primary target, this compound, is achiral, the synthesis of chiral analogs through enantioselective and diastereoselective methods is a significant area of research for producing optically active pharmaceutical intermediates. Chiral versions of the target compound could be generated by introducing a stereocenter, for example, through the asymmetric reduction of the ketone or by using chiral building blocks in the synthesis.

One common approach is the enantioselective reduction of the ketone functionality to a chiral alcohol. This can be achieved using various chiral reducing agents or catalyst systems. For instance, chiral borane (B79455) reagents or transition metal catalysts with chiral ligands can effectively reduce the ketone to a specific enantiomer of the corresponding alcohol.

Alternatively, chiral synthons can be employed from the start of the synthetic sequence. For example, a chiral derivative of a precursor could be used to induce stereoselectivity in subsequent reactions. While specific examples for the synthesis of chiral analogs of this compound are not detailed in the literature, general methods for the asymmetric synthesis of related keto acids and their derivatives are well-established.

The following table outlines some potential strategies for the synthesis of chiral analogs.

| Approach | Method | Potential Reagents/Catalysts |

| Asymmetric Reduction | Enantioselective reduction of the ketone | Chiral boranes (e.g., CBS catalyst), chiral ruthenium or rhodium complexes with chiral phosphine (B1218219) ligands |

| Use of Chiral Auxiliaries | Attachment of a chiral auxiliary to the carboxylic acid | Evans auxiliaries, Oppolzer's sultams |

| Enantioselective Alkylation | Alkylation of a prochiral enolate with a chiral electrophile | Chiral phase-transfer catalysts |

Catalytic and Green Chemistry Principles in the Development of Sustainable Synthetic Routes

The principles of green chemistry aim to design chemical processes that are more environmentally friendly, safer, and more efficient. numberanalytics.com In the context of synthesizing this compound, several strategies can be employed to align with these principles.

For the Friedel-Crafts acylation, traditional methods often use stoichiometric amounts of Lewis acids like AlCl₃, which generate significant amounts of corrosive waste. ruc.dk Greener alternatives focus on using catalytic amounts of more environmentally benign catalysts. stanford.edu Solid acid catalysts, such as zeolites and sulfated zirconia, offer advantages like easier separation from the reaction mixture and the potential for recycling. rsc.org Bismuth triflate has also emerged as a water-tolerant and recyclable Lewis acid catalyst for Friedel-Crafts reactions. ruc.dk The use of microwave irradiation can also accelerate the reaction, often leading to higher yields and reduced energy consumption. ruc.dk

Another green approach involves using alternative acylating agents. For instance, using carboxylic acids directly or their anhydrides is preferable to acyl chlorides, as the latter produce hydrogen chloride gas as a byproduct. acs.org Solvent choice is another critical factor. Replacing hazardous solvents like nitrobenzene with more benign alternatives or even performing the reaction under solvent-free conditions can significantly improve the environmental profile of the synthesis.

The following table summarizes some green chemistry approaches applicable to the synthesis of this compound.

| Green Chemistry Principle | Traditional Method | Greener Alternative |

| Catalysis | Stoichiometric AlCl₃ | Catalytic amounts of solid acids (zeolites, sulfated zirconia), bismuth triflate |

| Solvent | Nitrobenzene, Dichloromethane | Greener solvents (e.g., ionic liquids), solvent-free conditions |

| Energy Efficiency | Conventional heating | Microwave-assisted synthesis |

| Atom Economy | Use of acyl chlorides | Use of acid anhydrides or dicarboxylic acids directly |

| Waste Reduction | Generation of acidic waste from catalyst quenching | Recyclable catalysts, minimized byproduct formation |

By integrating these advanced synthetic methodologies and green chemistry principles, the synthesis of this compound and its congeners can be achieved in a more sustainable and efficient manner, paving the way for their broader application in various fields of chemical science.

Transformations of the Carboxylic Acid Functionality

The carboxylic acid group is a versatile functional handle for various derivatization reactions and can also undergo degradation through processes like decarboxylation.

Derivatization Reactions (e.g., Esterification, Amidation, Anhydride Formation)

The carboxylic acid moiety of this compound can be readily converted into a variety of derivatives, such as esters, amides, and anhydrides. These transformations are fundamental in organic synthesis, often employed to modify the compound's physical and chemical properties or to prepare it for further reactions.

Esterification is a common derivatization, typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. This reaction is reversible, and various methods can be employed to drive it to completion, such as removing water or using a large excess of the alcohol. For instance, reaction with methanol (B129727) in the presence of an acid catalyst would yield the corresponding methyl ester, 6-methoxy-6-oxohexanoic acid nih.govnist.gov. Similarly, reaction with ethanol (B145695) would produce the ethyl ester, 6-ethoxy-6-oxohexanoic acid bldpharm.com.

Amidation involves the reaction of the carboxylic acid with an amine to form an amide. This transformation typically requires activation of the carboxylic acid, for example, by converting it to an acyl chloride or using a coupling agent, to facilitate the reaction with the amine.

Anhydride formation can occur through the dehydration of two molecules of the carboxylic acid, though this is less common for a molecule of this complexity in an intermolecular fashion. Intramolecular anhydride formation is not possible due to the chain length. Mixed anhydrides can also be prepared, which are useful as activated intermediates for other reactions.

Table 1: Examples of Carboxylic Acid Derivatization Reactions

| Reaction Type | Reactant | Product | General Conditions |

|---|---|---|---|

| Esterification | Alcohol (e.g., Methanol, Ethanol) | Ester (e.g., Methyl ester, Ethyl ester) | Acid catalyst (e.g., H₂SO₄), heat |

| Amidation | Amine (e.g., Ammonia, Primary amine) | Amide | Activation of carboxylic acid (e.g., SOCl₂) followed by addition of amine |

| Anhydride Formation | - | Acid Anhydride | Dehydrating agent (e.g., P₂O₅), heat (for intermolecular) |

Decarboxylation and Related Degradation Pathways

Decarboxylation is the removal of the carboxyl group as carbon dioxide (CO₂). While β-keto acids readily undergo decarboxylation upon heating through a cyclic transition state, this compound is a γ-keto acid masterorganicchemistry.comjove.comlibretexts.org. Therefore, it does not undergo facile thermal decarboxylation via the same mechanism.

Reactions at the Ketone Moiety

The ketone group in this compound provides a site for a variety of important chemical transformations, including selective reductions, oxidations, and nucleophilic additions.

Chemoselective Reduction and Oxidation Processes

The ketone can be chemoselectively reduced to a secondary alcohol without affecting the carboxylic acid or the iodophenyl group. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent youtube.com. More powerful reducing agents like lithium aluminum hydride (LiAlH₄) would likely reduce both the ketone and the carboxylic acid. The chemoselective reduction of ketones in the presence of other functional groups is a well-established strategy in organic synthesis rsc.orgrsc.orgjst.go.jpacs.org.

Oxidation of the ketone is not a typical reaction, as it is already at a relatively high oxidation state. However, under forcing conditions, oxidative cleavage of the carbon-carbon bond adjacent to the ketone could occur.

Nucleophilic Additions and Condensation Reactions

The carbonyl carbon of the ketone is electrophilic and thus susceptible to attack by nucleophiles libretexts.orgpressbooks.pubbyjus.commasterorganicchemistry.com. A wide range of nucleophiles, including organometallic reagents (e.g., Grignard reagents, organolithium compounds), cyanide, and ylides, can add to the ketone, leading to the formation of a new carbon-carbon bond and a tertiary alcohol (after workup).

Condensation reactions, such as the aldol (B89426) condensation, are also possible if there is an enolizable proton alpha to the ketone ncert.nic.inlibretexts.orgfiveable.meucla.edulibretexts.org. In the case of this compound, the methylene (B1212753) group adjacent to the ketone (at the C5 position) has acidic protons and can be deprotonated to form an enolate. This enolate can then react with another electrophile, such as an aldehyde or another ketone, in a crossed aldol condensation.

Table 2: Examples of Reactions at the Ketone Moiety

| Reaction Type | Reagent | Product Type | General Conditions |

|---|---|---|---|

| Chemoselective Reduction | Sodium Borohydride (NaBH₄) | Secondary Alcohol | Methanol or Ethanol as solvent |

| Nucleophilic Addition | Grignard Reagent (R-MgBr) | Tertiary Alcohol | Anhydrous ether or THF |

| Aldol Condensation | Aldehyde/Ketone | β-Hydroxy Ketone | Base (e.g., NaOH) or acid catalyst |

Reactions of the Iodophenyl Group

The iodophenyl group is a key feature of this compound, making it a valuable substrate for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Prominent examples of such reactions include:

Sonogashira Coupling: This reaction involves the coupling of the aryl iodide with a terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base (e.g., an amine) tandfonline.comwikipedia.orgnih.govorganic-chemistry.orglibretexts.org. This would lead to the formation of a (3-alkynylphenyl) derivative.

Suzuki Coupling: In this reaction, the iodophenyl group is coupled with an organoboron compound (e.g., a boronic acid or ester) using a palladium catalyst and a base libretexts.orgharvard.eduresearchgate.netorganic-chemistry.orgyoutube.com. This is a versatile method for creating a new carbon-carbon bond between the phenyl ring and another aryl or vinyl group.

Heck Coupling: The Heck reaction couples the aryl iodide with an alkene in the presence of a palladium catalyst and a base to form a new, more substituted alkene nih.govorganic-chemistry.orgwikipedia.orgnih.govyoutube.com.

The reactivity of the iodophenyl group in these cross-coupling reactions is generally high, as the carbon-iodine bond is relatively weak and readily undergoes oxidative addition to the palladium(0) catalyst.

Table 3: Examples of Palladium-Catalyzed Cross-Coupling Reactions of the Iodophenyl Group

| Reaction Name | Coupling Partner | Product Type | Typical Catalytic System |

|---|---|---|---|

| Sonogashira Coupling | Terminal Alkyne | Arylalkyne | Pd catalyst (e.g., Pd(PPh₃)₄), CuI, Amine base |

| Suzuki Coupling | Boronic Acid/Ester | Biaryl or Aryl-alkene | Pd catalyst (e.g., Pd(OAc)₂), Ligand (e.g., PPh₃), Base (e.g., K₂CO₃) |

| Heck Coupling | Alkene | Substituted Alkene | Pd catalyst (e.g., Pd(OAc)₂), Ligand (e.g., PPh₃), Base (e.g., Et₃N) |

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck) for C-C, C-N, C-O Bond Formation

The carbon-iodine bond in this compound is the most reactive site for palladium-catalyzed cross-coupling reactions due to its relatively low bond dissociation energy compared to C-Br or C-Cl bonds. ucl.ac.uk These reactions are cornerstones of synthetic chemistry, enabling the construction of complex molecular architectures from simple precursors. libretexts.org

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound, typically a boronic acid or its ester derivative, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org For this compound, a Suzuki reaction would replace the iodine atom with an aryl, heteroaryl, or vinyl group, leading to the synthesis of substituted biaryl or styrenyl ketones. The general mechanism involves three key steps: oxidative addition of the aryl iodide to a Pd(0) complex, transmetalation with the organoboron species, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. chemrxiv.org The presence of the carboxylic acid may require the use of a base that does not cause unwanted side reactions, such as potassium carbonate or cesium carbonate. wikipedia.org

Table 1: Illustrative Suzuki-Miyaura Coupling Reactions of this compound

| Organoboron Reactant | Palladium Catalyst | Base | Product |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 6-Oxo-6-([1,1'-biphenyl]-3-yl)hexanoic acid |

| Thiophene-2-boronic acid | PdCl₂(dppf) | Cs₂CO₃ | 6-Oxo-6-(3-(thiophen-2-yl)phenyl)hexanoic acid |

| Vinylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | 6-Oxo-6-(3-vinylphenyl)hexanoic acid |

Sonogashira Coupling:

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is co-catalyzed by palladium and copper complexes and requires a base, often an amine like triethylamine, which can also serve as the solvent. wikipedia.org Reacting this compound with a terminal alkyne would yield a 3-alkynyl substituted phenyl ketone. This method is highly efficient for creating conjugated enyne and arylalkyne systems under mild conditions. libretexts.orgorganic-chemistry.org

Table 2: Potential Sonogashira Coupling Reactions of this compound

| Alkyne Reactant | Catalyst System | Base | Product |

| Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | 6-Oxo-6-(3-(phenylethynyl)phenyl)hexanoic acid |

| Trimethylsilylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N/DMF | 6-Oxo-6-(3-((trimethylsilyl)ethynyl)phenyl)hexanoic acid |

| Propargyl alcohol | Pd(OAc)₂ / XPhos / CuI | K₂CO₃ | 6-(3-((3-Hydroxyprop-1-yn-1-yl)phenyl)-6-oxohexanoic acid |

Heck Reaction:

The Mizoroki-Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene, catalyzed by a palladium complex in the presence of a base. wikipedia.org The reaction of this compound with an alkene, such as styrene (B11656) or an acrylate, would introduce a vinyl group at the 3-position of the phenyl ring. The reaction typically favors the formation of the trans-alkene product. organic-chemistry.org The choice of catalyst, ligands, and base is crucial for achieving high yields and selectivity. wikipedia.orgmdpi.com

Table 3: Hypothetical Heck Coupling Reactions of this compound

| Alkene Reactant | Palladium Catalyst | Base | Product |

| Styrene | Pd(OAc)₂ | Et₃N | (E)-6-Oxo-6-(3-styrylphenyl)hexanoic acid |

| Ethyl acrylate | Pd(PPh₃)₄ | K₂CO₃ | (E)-Ethyl 3-(3-(5-carboxypentanoyl)phenyl)acrylate |

| Cyclohexene | PdCl₂ / P(o-tol)₃ | NaOAc | 6-(3-(Cyclohex-1-en-1-yl)phenyl)-6-oxohexanoic acid |

Metal-Halogen Exchange and Subsequent Electrophilic Quenching Reactions

Metal-halogen exchange is a fundamental transformation in organometallic chemistry that converts an organic halide into an organometallic species. wikipedia.org This is most commonly achieved using organolithium reagents or elemental metals like magnesium.

For this compound, the aryl iodide can undergo lithium-halogen exchange, typically with an alkyllithium reagent such as n-butyllithium or tert-butyllithium (B1211817) at low temperatures. This reaction would generate a highly reactive aryllithium intermediate. The presence of the ketone and carboxylic acid functional groups complicates this transformation, as they are both susceptible to nucleophilic attack by the organolithium reagent. Therefore, protection of these groups, for example by converting the carboxylic acid to an ester and the ketone to a ketal, would likely be necessary before performing the metal-halogen exchange.

Once the aryllithium species is formed, it can be quenched with a variety of electrophiles to introduce a wide range of substituents onto the aromatic ring.

Table 4: Potential Metal-Halogen Exchange and Electrophilic Quenching Sequences

| Reagent 1 (Exchange) | Reagent 2 (Electrophile) | Final Product (after deprotection) |

| t-BuLi | Dimethylformamide (DMF) | 6-(3-Formylphenyl)-6-oxohexanoic acid |

| n-BuLi | Carbon dioxide (CO₂) | 3-(5-Carboxypentanoyl)benzoic acid |

| Mg / THF | Ethylene oxide | 6-(3-(2-Hydroxyethyl)phenyl)-6-oxohexanoic acid |

Alternatively, Grignard reagents can be formed by reacting the aryl iodide with magnesium metal. wikipedia.org The resulting organomagnesium compound is generally less reactive than its organolithium counterpart, which can sometimes offer better functional group tolerance.

Intramolecular Cyclization and Rearrangement Processes Leading to Novel Architectures

The structure of this compound, with a flexible hexanoic acid chain attached to a phenyl ketone, provides the potential for intramolecular reactions to form new cyclic structures.

A prominent potential reaction is an intramolecular Friedel-Crafts acylation. In the presence of a strong acid catalyst (e.g., polyphosphoric acid or triflic acid), the carboxylic acid could be activated to form an acylium ion, which could then attack the aromatic ring to form a new six- or seven-membered ring. The substitution pattern of the starting material would likely direct the cyclization to the ortho position relative to the ketone, leading to the formation of a tricyclic system.

Another possibility involves the ketone functionality. Under specific conditions, the enolate of the ketone could potentially undergo intramolecular cyclization, although this would lead to a highly strained ring system. Rearrangement reactions, such as the Favorskii rearrangement if an α-haloketone derivative were formed, could also be envisioned to produce ring-contracted products. ucl.ac.uk

These intramolecular pathways offer a strategic approach to building complex, polycyclic scaffolds from a relatively simple linear precursor, demonstrating the synthetic potential embedded within the structure of this compound.

Strategic Derivatization and Functionalization of 6 3 Iodophenyl 6 Oxohexanoic Acid for Advanced Chemical Applications

Synthesis of Specialized Ligands and Chelating Agents

The structural features of 6-(3-iodophenyl)-6-oxohexanoic acid, namely the carboxylic acid and the ketone oxygen atoms, provide potential coordination sites for metal ions, making it a candidate for development into specialized ligands and chelating agents. youtube.com While direct studies on the chelation properties of this specific molecule are not widely reported, the principles of ligand design suggest several avenues for its functionalization.

The carboxylic acid group is a common functionality in chelating agents, capable of binding to a wide range of metal ions. bldpharm.com The ketone group, while a weaker donor, can also participate in metal coordination, potentially leading to bidentate chelation involving both the carboxylate and the ketone oxygen. The synthesis of chelating resins functionalized with benzoic acid derivatives has been demonstrated for the selective binding of metal ions. nih.gov This suggests that this compound could be incorporated into larger polymeric or solid-supported structures to create materials for metal sequestration or catalysis.

Furthermore, the iodophenyl group can be modified through cross-coupling reactions to introduce additional coordinating groups. For example, a Sonogashira coupling could introduce an alkyne, which could then be used to attach a variety of nitrogen- or sulfur-containing heterocycles known for their strong metal-binding affinities. The synthesis of bipyridine-functionalized gold(I) complexes has shown that the introduction of such groups can lead to interesting photophysical properties and cation-binding capabilities. rsc.org Similarly, the development of bifunctional cross-bridged chelating agents for applications in radiolabeling highlights the importance of versatile scaffolds that can be readily modified. nih.gov The combination of the existing carboxylic acid and the potential for introducing further coordinating moieties makes this compound a promising starting material for the design of novel, highly specific chelating agents for applications in areas such as analytical chemistry, catalysis, and medicinal chemistry. researchgate.net

Integration as Monomeric Units in Polymer Science

The bifunctional nature of this compound, possessing both a carboxylic acid and a ketone, makes it an attractive monomer for the synthesis of functional polymers. In particular, its application in Passerini multicomponent polymerization has been explored for the creation of a new family of functional polycaprolactones (PCLs). cymitquimica.commdpi.com

Polymerization via Carboxylic Acid and Ketone Functionalities

The Passerini three-component polymerization (P-3CP) is a powerful tool in polymer synthesis that involves the reaction of a carboxylic acid, a ketone or aldehyde, and an isocyanide. jocpr.comugent.be In the case of this compound, the molecule itself contains both the carboxylic acid and ketone functionalities (an AB-type monomer). This allows for a one-pot "AB + C" polymerization with an isocyanide (C) to generate PCL analogues. mdpi.com This approach is advantageous as the stoichiometric balance between the carboxylic acid and the carbonyl group is inherently maintained within the monomer. mdpi.com The polymerization proceeds at room temperature and allows for the incorporation of various isocyanides, leading to polymers with different pendant groups attached to the ε-position of the PCL backbone. cymitquimica.com

| Monomer | Isocyanide | Resulting Polymer | Reference |

| 6-Oxohexanoic acid | tert-Butyl isocyanide | PCL analogue with tert-butyl amide pendant group | cymitquimica.com |

| 6-Oxohexanoic acid | 2,6-Dimethylphenyl isocyanide | PCL analogue with 2,6-dimethylphenyl amide pendant group | cymitquimica.com |

| 6-Oxohexanoic acid | mOEG4 isocyanide | PCL analogue with oligo(ethylene glycol) pendant group | cymitquimica.com |

| 6-Oxohexanoic acid | 5-Isocyanopent-1-ene | PCL analogue with alkene pendant group | cymitquimica.com |

| 6-Oxohexanoic acid | 5-Isocyanopent-1-yne | PCL analogue with alkyne pendant group | cymitquimica.com |

Design of Functional Polymeric Materials with Controlled Architecture and Degradation Profiles

The use of this compound and its non-iodinated analogue, 6-oxohexanoic acid, in Passerini polymerization allows for the design of functional polymeric materials with tailored properties. By varying the isocyanide comonomer, a wide range of functionalities can be introduced into the polymer side chains, influencing properties such as solubility, thermal behavior, and degradability. cymitquimica.com For example, the use of an oligo(ethylene glycol)-containing isocyanide can impart water solubility to the resulting polymer. cymitquimica.com

Furthermore, the resulting polymers are amorphous with tunable glass transition temperatures (Tg) that depend on the nature of the side groups. cymitquimica.com The degradation of these PCL analogues can also be controlled. For instance, a water-soluble polymer derived from 6-oxohexanoic acid was found to be stable in neutral and slightly acidic conditions but degraded completely in basic and acidic conditions over a short period. cymitquimica.com This pH-dependent degradation profile makes these materials promising candidates for applications in drug delivery and other biomedical fields. The presence of the iodophenyl group in the monomer offers an additional handle for post-polymerization modification, further expanding the accessible range of functional materials.

Building Blocks for Supramolecular Chemistry and Self-Assembly

The molecular structure of this compound contains key features that make it a promising building block for supramolecular chemistry and self-assembly. The iodophenyl group, the carboxylic acid, and the long alkyl chain can all participate in non-covalent interactions that drive the formation of ordered, higher-order structures.

The iodine atom is of particular interest due to its ability to form halogen bonds. mdpi.comyoutube.com Halogen bonding is a directional, non-covalent interaction between a halogen atom (the donor) and a Lewis base (the acceptor), and its strength increases with the polarizability of the halogen. acs.org The iodine atom in this compound can act as a halogen bond donor, interacting with suitable acceptors like nitrogen or oxygen atoms in neighboring molecules to direct their assembly into well-defined architectures. mdpi.comresearchgate.net Studies on halogen-substituted phenylpyrazinamides have shown that halogen bonding can significantly influence their supramolecular assembly. mdpi.com

The carboxylic acid functionality is another powerful tool for directing self-assembly through the formation of robust hydrogen bonds. Carboxylic acids are well-known to form dimeric structures or extended hydrogen-bonded chains. The self-assembly of long-chain carboxylic acids on various surfaces to form self-assembled monolayers (SAMs) is a well-established field. The combination of the carboxylic acid and the long alkyl chain in this compound could lead to the formation of lamellar or other organized structures in the solid state or at interfaces.

Computational Chemistry and Theoretical Investigations of 6 3 Iodophenyl 6 Oxohexanoic Acid

Quantum Mechanical Calculations of Electronic Structure, Molecular Orbitals, and Spectroscopic Parameters

There is currently no publicly available research detailing quantum mechanical calculations of the electronic structure, molecular orbitals (such as HOMO and LUMO energies), or predicted spectroscopic parameters (like NMR, IR, or UV-Vis spectra) for 6-(3-iodophenyl)-6-oxohexanoic acid. Such studies would be valuable for understanding the molecule's reactivity, stability, and spectroscopic identity.

Conformational Analysis and Molecular Dynamics Simulations

Detailed conformational analyses and molecular dynamics simulations for this compound have not been reported in the scientific literature. mdpi.comnih.govnih.govmdpi.com These computational methods would provide insight into the molecule's flexibility, preferred three-dimensional structures, and its behavior over time in various environments. While general principles of conformational analysis are well-established, specific potential energy surfaces and dynamic properties for this particular compound remain uninvestigated. mdpi.com

Mechanistic Prediction of Reaction Pathways and Transition States

Computational studies aimed at predicting the reaction pathways and identifying the transition states for chemical reactions involving this compound are not found in the existing body of scientific work. Such predictive studies are crucial for understanding reaction mechanisms, kinetics, and for the rational design of synthetic routes.

Computational Studies on Structure-Reactivity Relationships and Ligand Binding Affinities

There is a lack of computational research focused on the structure-reactivity relationships and the ligand binding affinities of this compound. nih.govnih.gov These studies are essential for applications in medicinal chemistry and materials science, where understanding the chemical interactions between a molecule and its biological or chemical target is paramount. While there are general studies on similar classes of compounds, specific data for this compound is absent.

Data Tables

Due to the absence of specific computational research on this compound, no data tables for the requested computational chemistry and theoretical investigations can be generated.

Advanced Spectroscopic and Chromatographic Methodologies for the Characterization of 6 3 Iodophenyl 6 Oxohexanoic Acid and Its Derivatives

High-Field and Multi-Nuclear Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

High-field Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 6-(3-iodophenyl)-6-oxohexanoic acid in solution. The application of high-field magnets (e.g., 600 MHz and above) would provide superior signal dispersion and sensitivity, which is crucial for resolving the complex spin systems within the molecule.

For a comprehensive analysis, a suite of NMR experiments would be necessary. ¹H NMR spectroscopy would reveal the chemical environment of the hydrogen atoms. The aromatic protons on the iodophenyl ring would present as a complex multiplet pattern, characteristic of a 1,3-disubstituted benzene (B151609) ring. The protons of the aliphatic chain would exhibit distinct signals corresponding to their proximity to the electron-withdrawing ketone and carboxylic acid groups.

¹³C NMR spectroscopy, including Distortionless Enhancement by Polarization Transfer (DEPT) experiments, would identify all unique carbon atoms. This would include the carbons of the aromatic ring, with the carbon atom bonded to the iodine showing a characteristic chemical shift, as well as the carbonyl carbons of the ketone and carboxylic acid, and the carbons of the hexanoic acid chain.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carboxylic Acid (C1) | - | ~175 |

| Aliphatic Chain (C2-C5) | 1.5 - 3.0 | 20 - 40 |

| Ketone (C6) | - | ~200 |

| Aromatic Ring (C1'-C6') | 7.0 - 8.0 | 125 - 140 |

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS) for Molecular Formula Confirmation and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is essential for the accurate determination of the molecular formula of this compound. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically within 5 ppm), HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. The expected exact mass for C₁₂H₁₃IO₃ would be calculated and compared to the experimental value to confirm the molecular formula. cymitquimica.com

Tandem Mass Spectrometry (MS/MS) would provide invaluable structural information through controlled fragmentation of the parent ion. By subjecting the isolated molecular ion to collision-induced dissociation (CID), a characteristic fragmentation pattern would be generated. Key fragmentation pathways would likely involve the cleavage of the aliphatic chain, such as the loss of water from the carboxylic acid, and cleavage at the bonds adjacent to the ketone. The fragmentation of the aromatic portion could also provide insights into the substitution pattern. Analysis of these fragment ions helps to piece together the molecular structure, corroborating the NMR data.

Table 2: Expected High-Resolution Mass Spectrometry Data for this compound

| Parameter | Expected Value |

| Molecular Formula | C₁₂H₁₃IO₃ |

| Molecular Weight | 332.14 g/mol cymitquimica.com |

| Exact Mass | 331.9855 |

| Common Fragments | [M-H₂O]⁺, [M-C₅H₈O₂]⁺, [C₆H₄I]⁺ |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic System Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in this compound. The IR spectrum would be expected to show characteristic absorption bands for the carboxylic acid O-H stretch (a broad band around 3000 cm⁻¹), the carboxylic acid C=O stretch (around 1710 cm⁻¹), the ketonic C=O stretch (around 1680 cm⁻¹), and C-I stretch (in the far-IR region). The aromatic C-H and C=C stretching vibrations would also be observable.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The presence of the iodophenyl ketone system would give rise to characteristic absorption bands in the UV region. The n→π* transition of the carbonyl group and the π→π* transitions of the aromatic ring would be the most prominent features. The position and intensity of these absorptions can be influenced by the solvent polarity.

Table 3: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Characteristic Absorption (cm⁻¹) |

| Carboxylic Acid O-H | 2500-3300 (broad) |

| Aromatic C-H | 3000-3100 |

| Aliphatic C-H | 2850-2960 |

| Carboxylic Acid C=O | ~1710 |

| Ketone C=O | ~1680 |

| Aromatic C=C | 1450-1600 |

X-ray Crystallography for Definitive Solid-State Structural Determination

For a definitive and highly detailed understanding of the three-dimensional structure of this compound in the solid state, X-ray crystallography is the gold standard. This technique would require the growth of a suitable single crystal of the compound. The diffraction pattern of X-rays passing through the crystal would be analyzed to determine the precise arrangement of atoms in the crystal lattice.

The resulting crystal structure would provide accurate bond lengths, bond angles, and torsion angles. It would also reveal information about intermolecular interactions, such as hydrogen bonding involving the carboxylic acid groups, which can influence the crystal packing and physical properties of the compound.

Advanced Chromatographic Techniques (e.g., HPLC, GC-MS) for Purity Assessment and Mixture Analysis

Advanced chromatographic techniques are crucial for assessing the purity of this compound and for analyzing any potential mixtures. High-Performance Liquid Chromatography (HPLC) would be the primary method for purity determination. A reversed-phase HPLC method, using a C18 column with a mobile phase consisting of a mixture of water (with an acid modifier like formic acid or acetic acid) and an organic solvent (such as acetonitrile (B52724) or methanol), would likely provide good separation. A UV detector set to a wavelength where the aromatic system absorbs would be used for detection. The purity would be assessed by the area percentage of the main peak.

Gas Chromatography-Mass Spectrometry (GC-MS) could also be employed, likely after derivatization of the carboxylic acid to a more volatile ester (e.g., a methyl ester). GC would provide separation based on boiling point and polarity, while the mass spectrometer would provide identification of the components. This technique would be particularly useful for identifying any volatile impurities.

Table 4: Typical Chromatographic Methods for the Analysis of this compound

| Technique | Stationary Phase | Mobile Phase/Carrier Gas | Detection |

| HPLC | C18 | Acetonitrile/Water with 0.1% Formic Acid | UV (e.g., 254 nm) |

| GC-MS (after derivatization) | DB-5 or equivalent | Helium | Mass Spectrometry |

Emerging Research Directions and Future Challenges in the Study of 6 3 Iodophenyl 6 Oxohexanoic Acid

Development of Bio-Inspired Synthetic Strategies

The synthesis of aryl ketones and related carboxylic acids, such as 6-(3-iodophenyl)-6-oxohexanoic acid, is increasingly drawing inspiration from biological systems to develop more efficient and environmentally benign methodologies. Traditional chemical syntheses often rely on harsh reagents and conditions, while bio-inspired approaches leverage the specificity and mild reaction conditions of enzymatic catalysis. nih.gov

One promising avenue is the use of enzymes like decarboxylases. For instance, arylmalonate decarboxylase (AMDase) is a cofactor-independent enzyme that stereoselectively decarboxylates α-arylmalonic acids to produce optically pure α-arylpropionic acids. frontiersin.org While not a direct synthesis for this compound, the principle of using decarboxylases for the formation of functionalized carboxylic acids is a key area of research. frontiersin.org Future work could focus on engineering or discovering decarboxylases that can accommodate larger substrates or different substitution patterns relevant to the target molecule.

Another bio-inspired strategy involves mimicking the outcome of enzymatic processes through biomimetic catalysis. This can be seen in the development of chemo-enzymatic synthesis routes. frontiersin.org For example, a synthetic pathway could combine a traditional chemical step, like a Suzuki coupling to introduce the iodo-phenyl group, with a subsequent enzymatic step to form the hexanoic acid chain. frontiersin.org This hybrid approach can offer the flexibility of chemical synthesis with the selectivity and efficiency of biocatalysis.

The principles of green chemistry are also central to the development of new synthetic strategies. nih.govmdpi.com This includes the use of non-toxic catalysts, solvent-free reaction conditions, and renewable resources. nih.govumich.edu For instance, the use of solid acid catalysts or microwave-assisted organic synthesis can lead to cleaner reactions with higher yields and shorter reaction times. mdpi.comumich.edu While specific applications to this compound are still emerging, these green chemistry approaches represent a significant future direction for its synthesis.

Table 1: Comparison of Synthetic Strategies

| Strategy | Description | Potential Advantages |

| Traditional Synthesis | Multi-step chemical reactions often involving organometallic reagents and protecting groups. | Well-established, versatile for various substitutions. |

| Biocatalysis | Use of isolated enzymes or whole-cell systems to catalyze specific reactions. | High stereoselectivity, mild reaction conditions, environmentally friendly. nih.gov |

| Chemo-enzymatic Synthesis | Combination of chemical and enzymatic steps to create a more efficient overall process. | Combines the flexibility of chemical synthesis with the selectivity of enzymes. frontiersin.org |

| Green Chemistry Approaches | Utilization of alternative energy sources (microwaves, solar), solvent-free conditions, and recyclable catalysts. | Reduced waste, lower energy consumption, increased safety. nih.govmdpi.com |

Exploration of Photochemical and Electrochemical Transformations

The unique electronic properties imparted by the iodo-phenyl group in this compound open up possibilities for novel photochemical and electrochemical transformations. These methods offer alternative, and often more sustainable, routes for synthesis and functionalization compared to traditional thermal reactions.

Photochemical reactions, initiated by the absorption of light, can lead to the formation of highly reactive intermediates. In the context of aryl iodides, this can facilitate carbon-carbon bond formation or the introduction of other functional groups. For instance, the photoredox-catalyzed coupling of α-keto acids with aryl halides is a known method for producing a diverse range of ketones. This suggests that the 6-oxo-hexanoic acid chain could potentially be constructed or modified using light-mediated reactions.

Electrochemical synthesis, which uses electrical current to drive chemical reactions, is another burgeoning field. The combination of electrocatalysis and nickel catalysis has been shown to enable the decarboxylative cross-coupling of α-oxocarboxylic acids with aryl trimethylammonium salts under mild conditions to form aryl ketones. This approach could be adapted for the synthesis of this compound or its derivatives, offering a practical and efficient method.

Furthermore, visible-light-mediated oxidative acylation of alkenes by aldehydes has been demonstrated to synthesize α,β-epoxy ketones in water at room temperature. This highlights the potential for using photochemical methods to introduce further complexity into the hexanoic acid chain of the target molecule.

Role in Advanced Materials Synthesis and Functional Nanomaterials

The bifunctional nature of this compound, possessing both an aromatic iodide and a carboxylic acid, makes it a valuable building block for the synthesis of advanced materials and functional nanomaterials. The aryl iodide group can participate in various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for its incorporation into polymeric chains or attachment to surfaces. The carboxylic acid moiety provides a handle for further functionalization, for instance, through esterification or amidation, or for anchoring the molecule to metal oxide nanoparticles.

This dual functionality allows for the design of polymers with tailored properties. For example, the iodophenyl group can be used to create polymers with specific refractive indices or to introduce sites for post-polymerization modification. The carboxylic acid group can enhance solubility or provide a point of attachment for biomolecules or other functional units.

In the realm of nanomaterials, this compound can be used as a surface ligand for nanoparticles. The carboxylic acid can bind to the surface of metal oxides like titanium dioxide or iron oxide, while the iodophenyl group remains exposed on the exterior of the nanoparticle. This exposed functional group can then be used to link the nanoparticles to other molecules or to create hybrid materials with unique optical or electronic properties.

Application in Chemical Biology as a Mechanistic Probe

The structure of this compound makes it a potentially useful tool in chemical biology for probing the mechanisms of enzymatic reactions. The aryl ketone moiety is a common feature in many biologically active molecules and enzyme inhibitors. The presence of the iodine atom provides a unique spectroscopic and reactive handle.

For instance, the iodine atom can serve as a heavy atom for X-ray crystallography studies, aiding in the determination of the three-dimensional structure of an enzyme-inhibitor complex. This structural information is invaluable for understanding the specific interactions between the inhibitor and the enzyme's active site, which can guide the design of more potent and selective inhibitors.

Furthermore, the carbon-iodine bond can be cleaved under specific conditions, such as photolysis, to generate a reactive aryl radical. This property can be exploited in photoaffinity labeling experiments to identify the binding site of the molecule within a protein. In such an experiment, the molecule is first allowed to bind to its target enzyme, and then irradiation with light generates a radical that covalently attaches the molecule to the enzyme. Subsequent analysis can then pinpoint the location of this covalent attachment, revealing the binding site.

Considerations for Isotopic Labeling and Radiochemical Applications

The presence of an iodine atom in this compound makes it an excellent candidate for isotopic labeling and radiochemical applications, particularly in the development of imaging agents for techniques like Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT).

Radioisotopes of iodine, such as iodine-123, iodine-124, iodine-125, and iodine-131, can be readily incorporated into the molecule, replacing the non-radioactive iodine-127. This process, known as radioiodination, can be achieved through various chemical methods. The resulting radiolabeled compound can then be used as a tracer to study biological processes in vivo.

For example, if this compound is found to be a potent inhibitor of a particular enzyme that is overexpressed in a certain disease state, its radiolabeled counterpart could be used as a PET or SPECT imaging agent to visualize the location and extent of that disease. The radiolabeled molecule would accumulate at the site of the target enzyme, and the emitted radiation would be detected to generate an image.

Beyond imaging, isotopic labeling with stable isotopes like carbon-13 or deuterium (B1214612) can be used in mechanistic studies. By strategically placing these labels within the molecule, researchers can track the fate of different atoms during a chemical or enzymatic reaction, providing detailed insights into the reaction mechanism.

常见问题

Basic Research Questions

Q. What are the common synthetic routes for 6-(3-Iodophenyl)-6-oxohexanoic acid, and how can purity be optimized during synthesis?

- Methodological Answer : The compound is typically synthesized via Friedel-Crafts acylation or iodination of pre-functionalized phenyl precursors. For example, analogous bromophenyl derivatives (e.g., 6-(2-Bromophenyl)-6-oxohexanoic acid) are synthesized using palladium-catalyzed cross-coupling reactions, followed by oxidation . To optimize purity, employ recrystallization with polar aprotic solvents (e.g., DMSO) or reverse-phase HPLC with a C18 column. Monitor reaction intermediates via thin-layer chromatography (TLC) and confirm final purity (>95%) using high-resolution mass spectrometry (HRMS) .

Q. How can researchers characterize this compound using spectroscopic and chromatographic techniques?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm the iodophenyl moiety (aromatic protons at δ 7.2–8.1 ppm) and ketone/acid functionalities (carbonyl carbons at δ 170–210 ppm).

- Infrared (IR) Spectroscopy : Identify the carbonyl stretch (C=O) at ~1700 cm and carboxylic acid O-H stretch at ~2500–3000 cm.

- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) in negative mode can detect the molecular ion [M-H].

- High-Performance Liquid Chromatography (HPLC) : Use a gradient elution (acetonitrile/water with 0.1% formic acid) to assess purity .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure.

- Ventilation : Use fume hoods for synthesis and purification steps due to potential volatile byproducts.

- First-Aid Measures : In case of exposure, rinse skin/eyes with water for 15 minutes and consult a physician. Maintain a safety data sheet (SDS) compliant with REACH/CLP regulations .

Advanced Research Questions

Q. How can researchers design experiments to investigate the metabolic stability of this compound in vitro?

- Methodological Answer :

- Hepatic Microsome Assay : Incubate the compound with liver microsomes (human or rodent) in PBS (pH 7.4) containing NADPH. Quench reactions at timed intervals (0, 15, 30, 60 mins) with ice-cold acetonitrile.

- LC-MS/MS Analysis : Quantify parent compound degradation using a triple quadrupole mass spectrometer. Calculate half-life () and intrinsic clearance (CL) .

- Control Experiments : Include positive controls (e.g., verapamil for CYP3A4 activity) and negative controls (no NADPH) to validate assay conditions .

Q. What strategies can resolve contradictions in reported bioactivity data for this compound across studies?

- Methodological Answer :

- Meta-Analysis : Systematically review studies using PRISMA guidelines, focusing on variables like assay type (e.g., cell-free vs. cell-based), concentration ranges, and solvent effects (DMSO tolerance).

- Dose-Response Validation : Replicate key experiments with standardized protocols (e.g., CellTiter-Glo® for cytotoxicity) and report EC/IC values with 95% confidence intervals.

- Reproducibility Checks : Share raw data via repositories like Zenodo to enable independent verification .

Q. How can computational modeling predict the interaction of this compound with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to simulate binding to putative targets (e.g., cyclooxygenase-2). Prepare the ligand by optimizing 3D geometry with Avogadro and assign Gasteiger charges.

- Molecular Dynamics (MD) Simulations : Run 100 ns simulations in GROMACS to assess binding stability. Analyze root-mean-square deviation (RMSD) and hydrogen bond occupancy.

- Free Energy Calculations : Apply MM-PBSA to estimate binding affinity (ΔG) .

Q. What experimental approaches can elucidate the degradation pathways of this compound under environmental conditions?

- Methodological Answer :

- Photolysis Studies : Expose the compound to UV light (λ = 254 nm) in aqueous solutions (pH 4–9). Monitor degradation via LC-UV and identify byproducts using MS/MS.

- Hydrolysis Kinetics : Conduct accelerated stability testing at 40°C/75% RH for 4 weeks. Compare degradation rates in buffers (pH 1.2, 6.8, 7.4) to simulate gastrointestinal/environmental conditions .

Methodological Notes

- Data Contradiction Analysis : Cross-validate findings using orthogonal techniques (e.g., surface plasmon resonance for binding affinity vs. computational predictions) .

- Ethical and Safety Compliance : Adhere to the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) when designing studies involving animal/human tissues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。